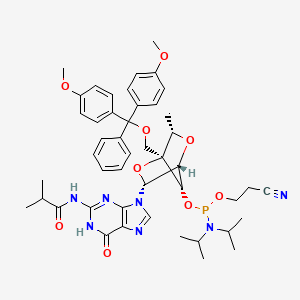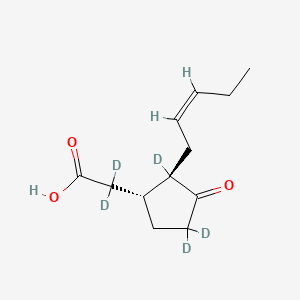
D-Mannose-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-d is a naturally occurring monosaccharide, which is an epimer of glucose at the C-2 position. It is found in various fruits and plants, and it is also synthesized in the human body from glucose. This compound is known for its role in the synthesis of glycoproteins and its potential health benefits, particularly in the prevention and treatment of urinary tract infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Mannose-d can be synthesized from D-glucose through chemical methods. One common method involves the use of ammonium molybdate as a catalyst, which yields this compound after a reaction time of approximately 150 minutes at 98°C, pH 2.0, and a 55% glucose concentration .
Industrial Production Methods: Industrial production of this compound primarily involves plant extraction, chemical synthesis, and biological production using enzymes. Plant extraction methods include acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis. Biological production utilizes enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase .
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannose-d undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water, resulting in the formation of D-mannonic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride, yielding D-mannitol.
Substitution: Substitution reactions can occur with reagents like acetic anhydride, leading to the formation of acetylated derivatives.
Major Products:
Oxidation: D-mannonic acid
Reduction: D-mannitol
Substitution: Acetylated derivatives of this compound
Applications De Recherche Scientifique
D-Mannose-d has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a starting material for the synthesis of immunostimulatory agents, anti-tumor agents, and vitamins.
Biology:
- Acts as a prebiotic, promoting the growth of beneficial gut bacteria.
Medicine:
- Commonly used as a dietary supplement for the prevention and treatment of urinary tract infections. It inhibits the adhesion of Escherichia coli to the urothelium, reducing the risk of infection .
Industry:
Mécanisme D'action
D-Mannose-d exerts its effects primarily through competitive inhibition. When excreted in urine, this compound saturates the FimH adhesin structures on Escherichia coli, preventing the bacteria from adhering to the urinary tract epithelial cells. This anti-adhesive effect helps in reducing the risk of urinary tract infections .
Comparaison Avec Des Composés Similaires
- D-Glucose
- D-Fructose
- D-Tagatose
- D-Allulose
Comparison: D-Mannose-d is unique due to its specific role in preventing urinary tract infections by inhibiting bacterial adhesion. Unlike D-glucose and D-fructose, which are primarily used for energy, this compound has specialized applications in medicine and industry. D-Tagatose and D-Allulose, like this compound, are functional sugars with low calories and low sweetness, but they do not share the same anti-adhesive properties against Escherichia coli .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5D |
Clé InChI |
GZCGUPFRVQAUEE-KPHNYKJQSA-N |
SMILES isomérique |
[2H][C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)


![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)


